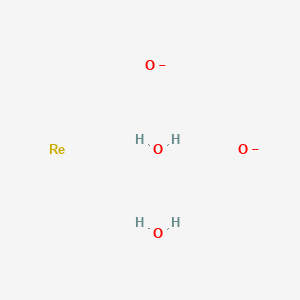

Rhenium(IV) oxide dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rhenium(IV) oxide dihydrate, also known as rhenium dioxide dihydrate, is an inorganic compound with the chemical formula ReO₂·2H₂O. This compound is a gray to black crystalline solid that is primarily used as a laboratory reagent and catalyst. Rhenium, the element at the core of this compound, is a rare transition metal known for its high melting point and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhenium(IV) oxide dihydrate can be synthesized through the comproportionation reaction of rhenium(VII) oxide (Re₂O₇) with elemental rhenium (Re). The reaction is as follows: [ 2 Re₂O₇ + 3 Re \rightarrow 7 ReO₂ ] The resulting rhenium(IV) oxide can then be hydrated to form the dihydrate .

Industrial Production Methods: Industrial production of rhenium compounds often involves the recovery of rhenium from molybdenite (MoS₂) ores, where rhenium is a byproduct. The rhenium is extracted and purified through a series of chemical processes, including roasting, leaching, and precipitation .

Chemical Reactions Analysis

Types of Reactions: Rhenium(IV) oxide dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states, such as rhenium(VII) oxide.

Reduction: It can be reduced to lower oxidation states, such as rhenium(III) oxide.

Substitution: It can form rhenates with alkaline hydrogen peroxide and oxidizing acids.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, nitric acid.

Reducing Agents: Hydrogen, carbon monoxide.

Reaction Conditions: High temperatures, acidic or basic environments.

Major Products Formed:

- Rhenium(VII) oxide (Re₂O₇)

- Rhenium(III) oxide (Re₂O₃)

- Sodium rhenate (Na₂ReO₃)

Scientific Research Applications

Rhenium(IV) oxide dihydrate has a wide range of applications in scientific research:

- Chemistry: Used as a catalyst in organic and inorganic synthesis.

- Biology: Investigated for its potential in radiopharmaceuticals for cancer treatment.

- Medicine: Utilized in the development of diagnostic imaging agents.

- Industry: Employed in the production of high-temperature superalloys and as a catalyst in petrochemical processes .

Mechanism of Action

The mechanism by which rhenium(IV) oxide dihydrate exerts its effects is primarily through its catalytic properties. It facilitates various chemical reactions by providing an active surface for reactants to interact. The molecular targets and pathways involved depend on the specific reaction and application. For example, in radiopharmaceuticals, rhenium compounds target cancer cells and deliver therapeutic radiation .

Comparison with Similar Compounds

- Rhenium(VI) oxide (ReO₃)

- Rhenium(VII) oxide (Re₂O₇)

- Rhenium disulfide (ReS₂)

Comparison: Rhenium(IV) oxide dihydrate is unique due to its specific oxidation state and hydration. Compared to rhenium(VI) oxide and rhenium(VII) oxide, it has different catalytic properties and reactivity. Rhenium disulfide, on the other hand, is a sulfide compound with distinct physical and chemical characteristics .

Properties

IUPAC Name |

oxygen(2-);rhenium;dihydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.2O.Re/h2*1H2;;;/q;;2*-2; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIAZPZUYLOKFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-2].[O-2].[Re] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O4Re-4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)